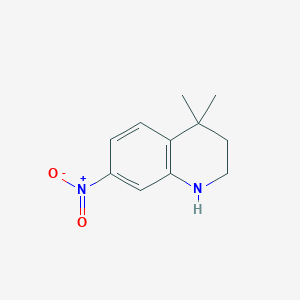

4,4-Dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-7-nitro-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)5-6-12-10-7-8(13(14)15)3-4-9(10)11/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOVBVJBXRNABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4,4 Dimethyl 7 Nitro 1,2,3,4 Tetrahydroquinoline

Detailed Elucidation of Reaction Pathways for Tetrahydroquinoline Formation

The formation of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) core structure can be achieved through several mechanistic pathways, most notably via domino reactions that construct the heterocyclic ring in a sequential, one-pot process.

One prominent pathway is the reductive cyclization of a 2-nitroaryl precursor . This multi-step sequence begins with a substituted 2-nitroaryl compound containing a ketone or aldehyde functionality. For the synthesis of the target compound, a suitable precursor would be 4-(2-nitrophenyl)-4-methylpentan-2-one. The mechanism proceeds as follows:

Nitro Group Reduction : The process is initiated by the catalytic reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is typically achieved under hydrogenation conditions.

Intramolecular Cyclization/Condensation : The newly formed aniline (B41778) derivative then undergoes a rapid intramolecular condensation with the ketone moiety. This acid- or base-catalyzed step results in the formation of a cyclic imine intermediate.

Imine Reduction : The final step involves the reduction of the endocyclic C=N bond of the imine intermediate. This saturation step yields the stable 1,2,3,4-tetrahydroquinoline (B108954) ring system.

This domino strategy is highly efficient as it avoids the isolation of intermediates, contributing to high yields and atom economy. nih.gov

Another powerful method for constructing the tetrahydroquinoline skeleton is the imino Diels-Alder reaction . This [4+2] cycloaddition provides a direct route to the heterocyclic core. The key steps are:

Imine Formation : An aniline reacts with an aldehyde or ketone to form an imine (Schiff base), which acts as the dienophile.

Cycloaddition : The imine then reacts with a suitable diene. In the context of tetrahydroquinoline synthesis, this is often an intramolecular reaction where the diene and imine functionalities are present in the same molecule, or an intermolecular reaction involving an electron-rich alkene. The reaction's success often relies on the stability and reactivity of the imine intermediate. chemrxiv.orgresearchgate.net

Analysis of Regioselectivity and Stereoselectivity in Synthetic Steps

Regioselectivity is a critical consideration, particularly during the introduction of the nitro group onto the tetrahydroquinoline ring system. The nitration of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an electrophilic aromatic substitution reaction. The position of nitration is directed by the activating and directing effects of the substituents on the benzene (B151609) ring.

The secondary amine in the heterocyclic ring is a strongly activating, ortho, para-directing group. However, under the strongly acidic conditions typically used for nitration, the nitrogen atom is protonated, forming an ammonium (B1175870) ion (-NH₂⁺-). This protonated group becomes a strongly deactivating, meta-directing group. Consequently, the nitronium ion (NO₂⁺) is directed to the positions meta to the nitrogen, which are positions 5 and 7.

A thorough study on the nitration of N-protected tetrahydroquinolines revealed that the choice of protecting group and reaction conditions can precisely control the regioselectivity. researchgate.net Without N-protection, nitration in strong acid favors the 7-position. The gem-dimethyl group at the 4-position does not significantly alter the electronic directing effects but can exert steric influence, potentially further favoring substitution at the less hindered 7-position over the 5-position.

Stereoselectivity in the synthesis of 4,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline is less complex than in analogues with more chiral centers. The presence of the gem-dimethyl group at the C4 position means that no new stereocenter is created at this position during the cyclization step of a reductive amination pathway. If a chiral center were present at C2 or C3, the steric bulk of the gem-dimethyl groups would likely influence the diastereoselectivity of the imine reduction, favoring the addition of hydrogen from the less sterically hindered face of the molecule. In imino Diels-Alder reactions, the stereochemical outcome is governed by the well-established principles of cycloaddition, with bulky catalysts often promoting specific stereoisomers. frontiersin.orgrsc.org

Exploration of Catalyst Roles in Promoting Specific Reaction Mechanisms

Catalysts play a pivotal role in directing the reaction pathways and enhancing the efficiency of tetrahydroquinoline synthesis.

Palladium on Carbon (Pd/C) : In reductive cyclization sequences, Pd/C is a widely used heterogeneous catalyst for the hydrogenation steps. masterorganicchemistry.com Its mechanism involves several stages:

Adsorption : Both the nitro-containing substrate and hydrogen gas (H₂) adsorb onto the surface of the palladium nanoparticles. masterorganicchemistry.com

Hydrogen Activation : The H-H bond is cleaved on the metal surface, forming reactive palladium-hydride species. masterorganicchemistry.comu-tokyo.ac.jp

Hydrogen Transfer : The activated hydrogen is sequentially transferred to the nitro group, reducing it through intermediates like nitroso and hydroxylamino species to the amine. orientjchem.orgrsc.org Subsequently, the catalyst facilitates the reduction of the cyclic imine intermediate to the final tetrahydroquinoline product. nih.gov

Lewis Acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) : Lewis acids are crucial catalysts in imino Diels-Alder reactions. chemrxiv.orgias.ac.in Their primary role is to activate the dienophile (the imine) by coordinating to the nitrogen atom. This coordination lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition reaction with the diene. digitellinc.com Quantum chemical analyses suggest that Lewis acids also accelerate the reaction by reducing the Pauli repulsion between the reacting molecules. nih.gov The choice and bulkiness of the Lewis acid can also influence the stereoselectivity of the cycloaddition. rsc.org

Brønsted Acids (e.g., Phosphoric Acids) : Chiral Brønsted acids can serve as catalysts in asymmetric syntheses of tetrahydroquinolines. They can protonate intermediates, control the stereochemical environment, and catalyze steps like dehydrative cyclization and asymmetric reduction, leading to high enantioselectivity. organic-chemistry.org

Below is a table summarizing the roles of different catalysts in the synthesis of tetrahydroquinolines.

| Catalyst Type | Example(s) | Primary Role in Mechanism | Reaction Type |

| Heterogeneous Metal | Pd/C, Ni/N-SiC | Catalytic hydrogenation of nitro groups and imines by activating H₂. researchgate.netmpg.de | Reductive Cyclization |

| Lewis Acids | BF₃·OEt₂, AlCl₃ | Activation of imine dienophile by lowering its LUMO energy. ias.ac.indigitellinc.com | Imino Diels-Alder |

| Brønsted Acids | Chiral Phosphoric Acids | Protonation, activation, and creation of a chiral environment for cyclization and reduction. organic-chemistry.org | Asymmetric Synthesis |

| Gold Catalysts | Au Complexes | Act as a π-Lewis acid in hydroamination and as a chiral Lewis acid in hydrogen transfer. organic-chemistry.org | Tandem Hydroamination |

Proposed Mechanisms for Functionalization and Derivatization of the Nitro Group and Ring System

The this compound molecule offers two primary sites for further functionalization: the nitro group and the secondary amine within the heterocyclic ring.

Reduction of the Nitro Group : The most common derivatization of the nitro group is its reduction to a primary amine (7-amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline). This transformation dramatically changes the electronic properties of the aromatic ring, converting a deactivating group into a strongly activating one. masterorganicchemistry.com The reduction is a six-electron process that can be achieved using various reagents, such as metals in acid (e.g., Sn, Fe, or Zn with HCl) or catalytic hydrogenation (e.g., H₂ with Pd/C). masterorganicchemistry.comunacademy.com The mechanism involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

R-NO₂ → R-NO (Nitroso derivative)

R-NO → R-NHOH (Hydroxylamine derivative)

R-NHOH → R-NH₂ (Amine)

N-Alkylation of the Ring System : The secondary amine (at the 1-position) is a nucleophilic center that can be readily alkylated. A classic method for N-methylation is the Eschweiler-Clarke reaction . wikipedia.org This reaction uses formaldehyde (B43269) and formic acid to introduce a methyl group without the risk of forming a quaternary ammonium salt. wikipedia.orgmdpi.com The mechanism proceeds as follows:

Imine Formation : The secondary amine attacks formaldehyde to form an intermediate which, after dehydration, generates a tertiary iminium ion.

Hydride Transfer : Formic acid acts as a hydride donor. The formate (B1220265) ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion.

Final Product : This reduction step yields the N-methylated tertiary amine, with the release of carbon dioxide gas, which drives the reaction to completion. wikipedia.orgjk-sci.com

This two-step sequence of nitro reduction followed by N-alkylation provides a reliable pathway to synthesize diverse derivatives for various applications.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise insights into the atomic connectivity and chemical environment.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental information required to confirm the core structure of 4,4-Dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for H-5, H-6, and H-8, with their chemical shifts and coupling patterns being heavily influenced by the electron-withdrawing nitro group at the C-7 position. The H-8 and H-6 protons, being ortho to the nitro group, would be shifted significantly downfield. The protons of the heterocyclic ring would appear as multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups at C-2 and C-3. A key feature would be a sharp singlet in the upfield region, integrating to six protons, which is characteristic of the two magnetically equivalent methyl groups at the C-4 position. The N-H proton typically appears as a broad singlet.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms. The spectrum would show signals for the six aromatic carbons, with C-7 (bearing the nitro group) and the ipso-carbon C-8a being significantly affected. The aliphatic region would contain signals for the C-2 and C-3 methylene carbons, the C-4 quaternary carbon, and the two equivalent methyl carbons. A thorough analysis of these spectra allows for the complete assignment of the basic molecular skeleton and confirms the placement of the dimethyl and nitro substituents. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table presents generalized, expected data based on spectroscopic principles for the target compound, not specific experimental results.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-5 | 7.0 - 7.5 | d (doublet) |

| H-6 | 7.8 - 8.2 | dd (doublet of doublets) |

| H-8 | 7.9 - 8.3 | d (doublet) |

| N-H | 3.5 - 5.0 | br s (broad singlet) |

| C2-H₂ | 3.2 - 3.6 | t (triplet) |

| C3-H₂ | 1.7 - 2.1 | t (triplet) |

| C4-(CH₃)₂ | 1.2 - 1.5 | s (singlet) |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table presents generalized, expected data based on spectroscopic principles for the target compound, not specific experimental results.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-4a, C-5, C-6, C-8, C-8a) | 110 - 150 |

| C-7 (Nitro-substituted) | 145 - 155 |

| C-2 | 40 - 45 |

| C-3 | 30 - 35 |

| C-4 (Quaternary) | 35 - 40 |

| C-4 Methyls | 25 - 30 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and mapping out the complete covalent structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between the protons on C-2 and C-3, confirming their adjacency in the heterocyclic ring. It would also show correlations between the aromatic protons, aiding in their specific assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments, for example, connecting the methylene proton signals to their respective C-2 and C-3 carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include those from the C-4 methyl protons to the quaternary C-4 and the methylene C-3, as well as from the C-2 protons to the aromatic C-8a. These correlations piece together the entire molecular puzzle, confirming the connectivity between the aliphatic ring and the aromatic system.

Together, these 2D techniques provide irrefutable evidence for the structure of this compound.

To further validate structural assignments, experimental NMR data can be correlated with theoretical predictions from computational chemistry. Using methods such as Density Functional Theory (DFT) with appropriate basis sets, the ¹H and ¹³C chemical shifts for a proposed structure can be calculated. A strong correlation between the experimentally measured shifts and the computationally predicted values provides a high level of confidence in the structural assignment. This approach is particularly useful for resolving ambiguities in complex molecules or for confirming the structures of novel compounds. nih.gov

Mass Spectrometry for Molecular Formula and Fragment Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to determine its exact mass. The molecular formula C₁₁H₁₄N₂O₂ corresponds to a monoisotopic mass of approximately 206.1055 g/mol . An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides definitive proof of the elemental composition.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely include:

Loss of a methyl group (•CH₃), resulting in a fragment ion at [M-15]⁺.

Loss of the nitro group (•NO₂), leading to a fragment at [M-46]⁺.

Retro-Diels-Alder (RDA) cleavage of the tetrahydroquinoline ring, a characteristic fragmentation for this type of heterocyclic system.

Table 3: Predicted Mass Spectrometry Data for this compound This table presents generalized, expected data based on spectroscopic principles for the target compound, not specific experimental results.

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 207.1133 |

| [M]⁺• | Molecular Ion | 206.1055 |

| [M-15]⁺ | Loss of a methyl radical | 191.0817 |

| [M-46]⁺ | Loss of a nitro radical | 160.1072 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features:

N-H Stretch: A moderate to sharp band around 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the ring.

C-H Stretches: Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) for the aliphatic C-H bonds of the methyl and methylene groups, and bands above 3000 cm⁻¹ for the aromatic C-H bonds.

N-O Stretches (Nitro Group): Two strong and very characteristic bands are expected for the nitro group: an asymmetric stretching vibration typically around 1510-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound This table presents generalized, expected data based on spectroscopic principles for the target compound, not specific experimental results.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Nitro Group (NO₂) | Asymmetric Stretch | 1510 - 1550 |

| Nitro Group (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

While NMR, MS, and IR spectroscopy establish the chemical structure, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the molecule's three-dimensional structure in the solid state. researchgate.net This technique requires growing a suitable single crystal of the compound.

If a crystal structure were obtained for this compound, it would yield a wealth of precise information, including:

Absolute Connectivity: Definitive confirmation of the atomic connectivity.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, providing insight into the electronic nature of the bonds.

Conformation: The precise conformation of the six-membered heterocyclic ring (e.g., half-chair, boat) would be determined. The spatial orientation of the gem-dimethyl groups and the planarity of the nitro group relative to the aromatic ring would also be established.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular forces such as hydrogen bonding involving the N-H group and the nitro group, or π-π stacking of the aromatic rings.

This technique provides the most complete structural picture of the molecule in its solid-state form. researchgate.net

Analysis of Tetrahydropyridine Ring Conformations

For a related compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, crystallographic studies have confirmed a half-chair conformation for the heterocyclic ring. nih.gov This is indicated by specific puckering parameters, which quantitatively describe the degree and nature of the ring's non-planarity. While direct experimental data for this compound is not available, the conformational behavior of analogous structures suggests that a similar non-planar conformation, such as a half-chair or an envelope, would be expected. The gem-dimethyl group at the C4 position would significantly influence the conformational preference, likely forcing the ring into a conformation that minimizes the steric interactions of these bulky methyl groups with adjacent atoms.

Investigation of Intermolecular Interactions within Crystal Lattices

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the crystal's stability, melting point, and solubility. For nitro-substituted tetrahydroquinolines, a combination of van der Waals forces and, where applicable, hydrogen bonding and π-interactions dictates the supramolecular assembly.

In the crystal structure of a related compound, cis-4-(4-methoxyphenyl)-3-methyl-7-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline, the molecular packing is primarily directed by weak intermolecular van der Waals interactions and N—H···π interactions. researchgate.net The nitro group, with its high electron-withdrawing nature and potential for hydrogen bond acceptance, can also play a significant role in the crystal packing. Although this compound lacks the N-H donor for classical hydrogen bonding (assuming no protonation), the oxygen atoms of the nitro group can act as hydrogen bond acceptors if a suitable donor is present in the crystalline environment (e.g., from a co-crystallized solvent molecule).

Below is a table summarizing the expected structural and crystallographic parameters based on related compounds.

| Parameter | Expected Value/Observation for this compound |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| Heterocyclic Ring Conformation | Likely a non-planar conformation such as half-chair or envelope. |

| Key Intermolecular Interactions | Van der Waals forces, potential C-H···O interactions involving the nitro group, and possible π-π stacking of the aromatic rings. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance between accuracy and computational cost. DFT calculations have been employed to study related tetrahydroquinoline structures, providing a framework for understanding the properties of 4,4-Dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. wikipedia.orgresearchgate.net

Table 1: Frontier Molecular Orbital Energy Parameters (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Global Reactivity Descriptors (Chemical Potential, Electrophilicity, Chemical Hardness)

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors help in predicting how a molecule will behave in a chemical reaction.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These parameters are crucial for comparing the reactivity of different molecules and understanding their interaction preferences. researchgate.netsapub.org

Table 2: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.5 |

| Chemical Hardness (η) | 2.0 |

| Electrophilicity Index (ω) | 5.06 |

Potential Energy Surface (PES) Scanning for Conformational Stability

A Potential Energy Surface (PES) is a conceptual and mathematical map that relates the energy of a molecule to its geometry. ufms.br By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can be performed. This computational technique is used to explore the conformational landscape of a molecule, identifying stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. ufms.brresearchgate.net For a molecule like this compound, which has a non-planar aliphatic ring, PES scanning would be crucial to determine the most stable chair, boat, or twist-boat conformations and to understand the energetic cost of conformational changes. researchgate.net

AIM (Atoms in Molecules) Charge Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. sapub.orgmdpi.com The MEP is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. sapub.org

Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These are susceptible to nucleophilic attack. sapub.org

Green/Yellow: Regions of intermediate or near-zero potential. sapub.org

For this compound, the MEP map would likely show a strongly negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The aromatic ring and the nitrogen atom of the tetrahydroquinoline core would also display distinct electrostatic potentials influencing their reactivity. thaiscience.info The Atoms in Molecules (AIM) theory provides a method to partition the electron density of a molecule into atomic basins, allowing for the calculation of atomic charges and the characterization of chemical bonds.

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. MD simulations can provide insights into conformational flexibility, solvent effects, and the stability of intermolecular complexes (e.g., ligand-receptor binding). While no specific MD studies on this compound were found, such techniques are commonly applied to tetrahydroquinoline derivatives to understand their interactions in biological systems, for example, by predicting their binding modes within protein active sites. mdpi.com

Molecular Docking Studies to Investigate Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unesp.br It is instrumental in drug design for understanding how a ligand like this compound might interact with a biological target. While specific docking studies on this exact molecule are not widely published, research on analogous tetrahydroquinoline (THQ) derivatives provides a strong basis for predicting its interaction patterns.

Studies on various THQ derivatives reveal that the core scaffold consistently participates in key interactions within protein binding sites. For instance, the nitrogen atom of the THQ ring can act as a hydrogen bond acceptor or donor, while the bicyclic structure offers a surface for hydrophobic and van der Waals interactions. nih.govnih.gov

In the context of this compound, the key functional groups would likely dictate its binding orientation:

The Nitro Group (-NO2): The oxygen atoms are potent hydrogen bond acceptors, likely forming strong interactions with hydrogen bond donor residues like lysine, arginine, or serine in a protein's active site.

The Tetrahydroquinoline Core: The aromatic portion of the ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

The N-H Group: The secondary amine in the heterocyclic ring is a hydrogen bond donor, capable of interacting with acceptor residues like aspartate, glutamate, or the backbone carbonyls of the protein. nih.gov

The Gem-Dimethyl Group: The two methyl groups at the C4 position add steric bulk and enhance hydrophobic interactions, potentially influencing the ligand's fit and specificity for a particular binding pocket.

Computational studies on 7-nitro-THQ derivatives designed as mTOR inhibitors have highlighted the importance of these interactions for achieving strong binding affinity and stability within the target's active site. mdpi.com

Table 1: Predicted Molecular Interactions for this compound Based on Analog Studies This table is generated based on recurring interaction patterns observed in computational studies of analogous tetrahydroquinoline compounds.

| Functional Group of Ligand | Potential Type of Interaction | Likely Interacting Protein Residues | Reference Analog Studies |

|---|---|---|---|

| Nitro Group (-NO₂) | Hydrogen Bonding (Acceptor) | Lysine, Arginine, Serine, Histidine | mdpi.com |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan | nih.gov |

| Alicyclic Ring (with Dimethyl groups) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine | nih.gov |

| Amine Group (N-H) | Hydrogen Bonding (Donor) | Aspartate, Glutamate, Main-chain Carbonyls | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the dynamic stability of the predicted ligand-protein complex over time. mdpi.com These simulations model the movements of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions identified in docking.

For a potential complex involving this compound, MD simulations would be crucial to verify that the binding pose is stable. Key metrics analyzed during an MD simulation include:

Root-Mean-Square Fluctuation (RMSF): This metric identifies which parts of the protein are more flexible or rigid. Analysis of the binding site residues' RMSF can show if they remain stable and in contact with the ligand.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds throughout the simulation. This analysis confirms whether the key hydrogen bonds predicted by docking (e.g., involving the nitro group and the N-H moiety) are maintained over time, which is a strong indicator of a stable complex.

In studies of other THQ derivatives, MD simulations have successfully confirmed stable protein-ligand interactions and favorable dynamics, validating their potential as inhibitors. nih.govmdpi.com For example, simulations have shown that the THQ core can remain stably positioned within a binding site, upholding critical hydrogen bonds and hydrophobic contacts throughout the simulation period. nih.gov

Computational Insights into Reaction Mechanisms and Regioselectivity

The synthesis of this compound involves the electrophilic aromatic substitution (EAS) of a nitro group onto the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) precursor. The position of this substitution, known as regioselectivity, is a critical aspect that can be explained and predicted using computational chemistry. The nitration of the tetrahydroquinoline scaffold can yield four different isomers, and theoretical studies are essential to understand why the 7-nitro isomer might be favored under certain conditions. researchgate.net

Computational studies on the nitration of the parent tetrahydroquinoline molecule have shown that the outcome is highly dependent on whether the reaction is carried out on the neutral, N-protected molecule or on the N-protonated form, which is common in acidic nitrating conditions. researchgate.netsemanticscholar.org The electronic properties of the ring are altered significantly depending on the state of the nitrogen atom, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to different positions. By calculating the energies of the possible intermediates (known as σ-complexes or Wheland intermediates) for nitration at each possible position (C5, C6, C7, C8), chemists can predict the most likely product. The pathway involving the most stable, lowest-energy intermediate is generally the favored one. researchgate.net

Transition State Analysis for Reaction Pathway Elucidation

To gain a deeper understanding of the reaction pathway, computational chemists analyze the transition states (TS) of the reaction. An EAS reaction is typically a two-step process, with the first step—the attack of the aromatic ring on the electrophile—being the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Transition state analysis involves using quantum mechanical calculations to locate the highest-energy point along the reaction coordinate for each possible nitration pathway. The energy difference between the reactants and this transition state is the activation energy (Ea). The pathway with the lowest activation energy will be the fastest and therefore determine the major product.

For the nitration of a tetrahydroquinoline derivative, this involves modeling the approach of the nitronium ion to each potential carbon atom on the aromatic ring and calculating the energy barrier to form the corresponding σ-complex. researchgate.net Computational studies on the parent THQ system have successfully optimized the geometries of these transition states, providing a theoretical basis for the observed experimental regioselectivity. researchgate.net Such analysis confirms that the electronic influence of the fused aliphatic ring and the substituent on the nitrogen atom are the deciding factors in which transition state is lowest in energy.

Solvation Effects in Computational Models and Their Impact on Reactivity

Chemical reactions rarely occur in a vacuum; they take place in a solvent. fiveable.me The solvent can have a profound impact on reaction rates and mechanisms, especially for reactions like nitration that involve charged species and highly polar intermediates. fiveable.me Computational models must account for these solvation effects to provide realistic and accurate predictions.

There are two primary methods for modeling solvents:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. fiveable.mewikipedia.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. This approach is computationally efficient and captures the bulk effects of the solvent. q-chem.com

Explicit Solvation Models: This method involves surrounding the solute molecule with a number of individual solvent molecules. While more computationally expensive, this approach can capture specific, short-range interactions like hydrogen bonding between the solute and the solvent, which implicit models cannot. wikipedia.org

Chemical Transformations and Derivatization Strategies

Subsequent Functionalization of the Amino Group

The newly formed 7-amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a key intermediate. The amino group, being a potent nucleophile, can undergo a wide array of reactions to introduce diverse functionalities, thereby modulating the molecule's physicochemical and biological properties.

Acylation of the 7-amino group is a straightforward method to introduce amide functionalities. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

This reaction allows for the introduction of a vast range of acyl groups, from simple alkyl chains to complex aromatic and heterocyclic moieties. For instance, reacting the 7-amino derivative with various substituted benzoyl chlorides can yield a library of N-aroyl-tetrahydroquinoline compounds. These reactions are generally high-yielding and proceed under mild conditions.

Table 2: Example of Acylation Reaction Conditions

| Amine Substrate | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Substituted Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 7-(N-Benzoylamino)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivative |

The generation of cationic derivatives can significantly alter the solubility and biological interaction profile of the molecule. For the tetrahydroquinoline scaffold, a common strategy to introduce a permanent positive charge is through the alkylation of the secondary amine at the N-1 position of the heterocyclic ring to form a quaternary ammonium (B1175870) salt. nih.gov This reaction is typically performed using an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. nih.gov

While direct quaternization of the aromatic 7-amino group is generally not feasible, its conversion to a tertiary amine, for example via the Eschweiler-Clarke reaction (using formaldehyde (B43269) and formic acid), could precede a subsequent quaternization step. mdpi.com However, the most direct path to a cationic derivative from the 7-amino intermediate involves targeting the more nucleophilic N-1 position.

Table 3: General Reaction for N-Alkylation of Tetrahydroquinolines

| Substrate | Alkylating Agent | Base | Product |

|---|---|---|---|

| 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Alkyl Halide (e.g., CH₃I) | Mild Base (e.g., K₂CO₃) | 7-Amino-1,4,4-trimethyl-1,2,3,4-tetrahydroquinolinium salt |

Cycloaddition Reactions for Novel Hybrid Molecules (e.g., Tetrahydroquinoline-Triazole Hybrids)

Cycloaddition reactions are powerful tools for constructing complex ring systems. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient formation of 1,2,3-triazole rings. eurekaselect.com This strategy can be employed to link the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) scaffold to other molecular fragments, creating novel hybrid molecules.

To achieve this, the 7-amino group is first converted into an azide (B81097) group (-N₃) via a diazotization reaction followed by treatment with sodium azide. The resulting 7-azido-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can then undergo a cycloaddition reaction with a terminal alkyne. This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, making it an ideal method for molecular hybridization. acgpubs.org

Table 4: Synthetic Sequence for Tetrahydroquinoline-Triazole Hybrids

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization/Azidation | 7-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | NaNO₂, HCl; then NaN₃ | 7-Azido-4,4-dimethyl-1,2,3,4-tetrahydroquinoline |

| 2. Cycloaddition (CuAAC) | 7-Azido derivative + Terminal Alkyne (R-C≡CH) | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 4,4-Dimethyl-7-(4-substituted-1H-1,2,3-triazol-1-yl)-1,2,3,4-tetrahydroquinoline |

Further Functionalization of the Tetrahydroquinoline Ring System at Various Positions

Beyond modifications originating from the nitro group, the tetrahydroquinoline ring itself offers several positions for further functionalization. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, provide powerful tools for the direct introduction of new substituents onto the aromatic or heterocyclic portion of the molecule. mdpi.comacs.org

Strategies for C-H functionalization can be directed to various positions (e.g., C-5, C-6, C-8) on the benzene (B151609) ring or at the C-2 or C-3 positions of the saturated ring, depending on the directing groups present and the catalyst system employed. nih.gov For instance, palladium-catalyzed reactions can be used to introduce aryl or alkyl groups. mdpi.com

Additionally, classical electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts reactions, could potentially be applied. semanticscholar.org However, the regioselectivity of these reactions would be influenced by the combined directing effects of the N-1 atom and the substituents at the C-4 and C-7 positions, which can lead to mixtures of products.

Applications in Advanced Organic Synthesis

Utilization of 4,4-Dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline as a Versatile Synthetic Building Block

The true versatility of the 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) core lies in the reactivity of its constituent parts: the aromatic nitro group and the secondary amine of the heterocyclic ring. The nitro group serves as a masked amine, which can be revealed through reduction, providing a nucleophilic site for further functionalization. The secondary amine allows for the introduction of a wide variety of substituents through acylation, alkylation, or other coupling reactions.

In a notable example, 7-nitro-1,2,3,4-tetrahydroquinoline serves as a key intermediate in the synthesis of a series of potent mTOR inhibitors. mdpi.com The synthetic sequence begins with the acylation of the secondary amine at the N-1 position. This is followed by the reduction of the nitro group at the C-7 position to an amino group, which is then subsequently coupled with various substituted benzoyl chlorides. mdpi.compreprints.org This two-step functionalization highlights the compound's role as a modular building block, allowing for the systematic introduction of different chemical moieties at two distinct points on the molecule to explore their impact on biological activity.

The general synthetic pathway can be summarized as follows:

N-Acylation: The secondary amine of the tetrahydroquinoline ring is reacted with an acyl chloride (e.g., morpholine-4-carbonyl chloride) in the presence of a base to form an N-acyl derivative. mdpi.com

Nitro Group Reduction: The 7-nitro group is reduced to a 7-amino group, typically using a reducing agent like iron powder in an acidic medium. preprints.org

Amide Coupling: The newly formed 7-amino group is then acylated by reacting it with a different acyl chloride (e.g., a substituted benzoyl chloride) to yield the final, more complex target molecule. mdpi.com

Synthesis of Complex Heterocyclic Scaffolds

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is itself a significant heterocyclic scaffold found in numerous natural products and pharmacologically active agents. nih.govgfcollege.in Synthetic strategies often focus on building upon this existing framework. By using 7-nitro-1,2,3,4-tetrahydroquinoline as a starting material, chemists can construct more elaborate molecular architectures.

For instance, the synthesis of potential mTOR inhibitors involves attaching other heterocyclic moieties, such as morpholine (B109124) and piperidine (B6355638), to the tetrahydroquinoline core via an amide linkage at the N-1 position. mdpi.com The subsequent reduction of the nitro group and coupling with substituted aromatic groups further increases the complexity of the final molecule, effectively using the initial tetrahydroquinoline as a scaffold for assembling multi-component structures. mdpi.compreprints.org

| Starting Material | Reagent | Resulting Scaffold Modification |

| 7-nitro-1,2,3,4-tetrahydroquinoline | Tetrahydro-2H-pyran-4-carbonyl chloride | N-acylated tetrahydroquinoline with a pyran moiety mdpi.com |

| 7-nitro-1,2,3,4-tetrahydroquinoline | Cyclohexanecarbonyl chloride | N-acylated tetrahydroquinoline with a cyclohexane (B81311) moiety mdpi.com |

| 7-nitro-1,2,3,4-tetrahydroquinoline | Piperidine-1-carbonyl chloride | N-acylated tetrahydroquinoline with a piperidine moiety mdpi.com |

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The functional handles on the 7-nitro-tetrahydroquinoline skeleton are ideal for creating a library of analogs for structure-activity relationship (SAR) studies. SAR investigations are crucial in medicinal chemistry to understand how specific structural features of a compound influence its biological activity, helping to optimize lead compounds into more effective drugs. nih.govrsc.org

In the development of mTOR inhibitors, a series of derivatives were synthesized based on the 7-nitro-1,2,3,4-tetrahydroquinoline scaffold. mdpi.com The SAR study focused on modifying two key positions:

The N-1 position: Different cyclic and acyclic groups were introduced via an amide bond to probe the spatial and electronic requirements in this region of the molecule.

The C-7 position: After reduction of the nitro group, various substituted benzamides were installed. This allowed for an investigation into how electron-withdrawing and electron-donating groups on this appended aromatic ring affect the molecule's potency and selectivity. mdpi.com

Modern drug design frequently employs computational methods, such as molecular docking, to predict how a molecule will bind to its biological target. bowen.edu.ng These predictions guide the rational design of new analogs with potentially improved affinity and efficacy.

For the tetrahydroquinoline-based mTOR inhibitors, molecular docking studies were performed to understand the binding interactions within the mTOR active site. mdpi.com The computational analysis revealed that the tetrahydroquinoline core could fit well into the binding pocket and that specific modifications could enhance interactions with key amino acid residues. For example, the design of the benzamide (B126) moiety attached at the C-7 position was guided by predictions that electron-withdrawing groups, such as trifluoromethyl groups, would lead to stronger binding interactions and increased cytotoxic activity. mdpi.com These in silico studies provided a strong rationale for the synthesis of specific target compounds, streamlining the drug discovery process. mdpi.combowen.edu.ng

The synthesis and subsequent biological testing of the designed analogs confirmed the importance of specific structural features. The SAR study of the tetrahydroquinoline-based mTOR inhibitors revealed several key trends:

Substituents on the C-7 Benzamide: The nature of the substituents on the benzamide moiety attached to the 7-amino group had a significant impact on cytotoxic activity. The presence of two electron-withdrawing trifluoromethyl groups on the benzamide ring (as in compound 10e from the study) resulted in the most potent derivative against A549 lung cancer cells. mdpi.com

The N-1 Moiety: The incorporation of a morpholine ring at the N-1 position was a critical design element, contributing to both potency and selectivity. mdpi.com

These findings demonstrate how systematic structural modifications to the 7-nitro-1,2,3,4-tetrahydroquinoline scaffold can profoundly influence the interaction profile of the resulting molecules, providing valuable data for the development of more potent and selective therapeutic agents. mdpi.com

Development of Novel Synthetic Methodologies Inspired by the Compound's Reactivity and Structure

While the 7-nitro-1,2,3,4-tetrahydroquinoline framework is primarily utilized in the application of known chemical transformations to build more complex molecules, the broader class of tetrahydroquinolines continues to inspire new synthetic methods. organic-chemistry.org For example, domino reactions, which involve multiple bond-forming events in a single operation, have been developed for the efficient synthesis of the tetrahydroquinoline core itself. nih.gov Strategies involving the reduction of a nitro group followed by an intramolecular cyclization are a common theme in these domino approaches. nih.gov Although these methods are used to create the tetrahydroquinoline ring rather than using a pre-formed one as a reactant, they are inspired by the inherent reactivity of precursors that contain both a nitro group and a latent amine.

Q & A

Q. What are the common synthesis routes for 4,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, starting with reduction of nitroquinoline precursors followed by alkylation or cyclization. For example, bifunctional tetrahydroquinolines are synthesized via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) derivatives under reflux with catalysts such as HCl . Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) improve cyclization efficiency but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., dioxane) enhance intermediate stability.

- Catalysts : Acidic conditions (e.g., HCl) promote electrophilic attack for ring closure.

Yields range from 60–85% depending on purification methods (e.g., column chromatography) .

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

- NMR spectroscopy : and NMR identify substituent positions (e.g., methyl groups at C4 and nitro at C7) .

- Mass spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., 234.27 g/mol).

- X-ray crystallography : Resolves stereochemistry and confirms bicyclic conformation, as seen in analogous compounds like (4R)-4-(biphenyl) derivatives .

Q. What are the primary biological activities associated with tetrahydroquinoline derivatives?

Tetrahydroquinolines exhibit:

- Antimicrobial activity : Disruption of bacterial DNA synthesis via enzyme inhibition (e.g., topoisomerases) .

- Anticancer potential : Induction of apoptosis in cancer cells by modulating mitochondrial pathways .

- Neurological effects : Dopamine receptor modulation in neurodegenerative disease models .

Advanced Research Questions

Q. How do substituent positions (e.g., nitro at C7) influence the compound’s reactivity and biological activity?

The nitro group at C7 enhances electrophilicity, facilitating nucleophilic substitution reactions. In biological systems, it increases membrane permeability due to its electron-withdrawing nature, improving interactions with hydrophobic enzyme pockets. Comparative studies show nitro-substituted derivatives exhibit 2–3× higher antimicrobial potency than non-nitrated analogs .

Q. What challenges arise in achieving enantioselective synthesis of this compound?

Enantioselectivity requires chiral catalysts (e.g., Brønsted acids) to control stereochemistry during cyclization. For example, organocatalyzed transfer hydrogenation of imines can yield (R)- or (S)-enantiomers with >90% enantiomeric excess (ee). Key challenges include:

Q. How can contradictory data on biological activity be resolved?

Discrepancies often stem from variations in assay conditions. For example:

- Solubility differences : Use of DMSO vs. aqueous buffers alters compound bioavailability.

- Cell line specificity : Activity against HeLa cells may not correlate with MCF-7 responses due to metabolic differences.

Standardized protocols (e.g., fixed IC50 measurement methods) and comparative studies with structural analogs (e.g., 8-chloro-5-methyl derivatives) help clarify mechanisms .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) using software like AutoDock.

- QSAR models : Correlate substituent electronegativity with activity trends.

For instance, nitro groups at C7 show stronger hydrogen bonding with bacterial DNA gyrase than halogen substituents .

Methodological Guidelines

8. Designing experiments to optimize synthesis yield:

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (dioxane vs. ethanol), and catalyst concentration (0.1–1.0 M HCl) in a factorial design .

- In-line analytics : Use FTIR to monitor intermediate formation in real time .

9. Resolving stereochemical ambiguities:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA.

- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration without crystallization .

10. Validating biological activity mechanisms:

- Knockout assays : Use CRISPR-edited cell lines to identify target pathways.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymes like topoisomerase IV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.